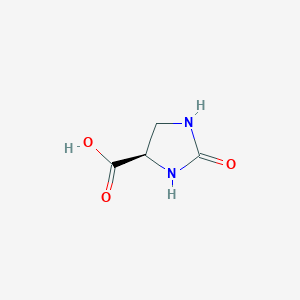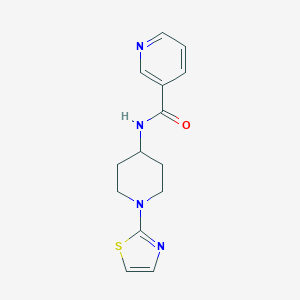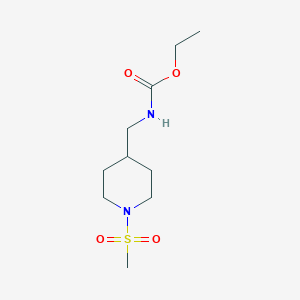
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O4S and its molecular weight is 264.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ionic Liquids and Battery Applications
The research by Kim et al. (2013) highlighted the application of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound with structural similarities to Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, as a co-solvent in lithium-ion batteries. This compound, due to its good miscibility with carbonate solvents and better conductivity, is used to enhance the performance of lithium-ion batteries, particularly in mixed electrolyte systems (Kim, Cho, & Shin, 2013).
Crystal Structures and Ubiquitin Potentiation
Mambourg et al. (2021) studied the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid variant. These structures were analyzed as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), demonstrating the significance of these compounds in enhancing the activity of a protein implicated in neurodegenerative diseases (Mambourg, Tumanov, Henon, Lanners, Garcia-Ladona, & Wouters, 2021).
Anticancer Activity
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study provides evidence of the potential application of this compound derivatives in cancer treatment, indicating that such derivatives can act as strong anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Food and Environmental Toxicant
Ethyl carbamate, closely related to the compound , has been identified as an emerging food and environmental toxicant. Gowd et al. (2018) discussed the formation, metabolism, and toxic effects of ethyl carbamate in food products, along with strategies for its mitigation. This research underlines the importance of monitoring and reducing ethyl carbamate levels to safeguard public health (Gowd, Su, Karlovsky, & Chen, 2018).
Orientations Futures
Piperidine derivatives, including Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, have significant potential in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
ethyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSRQXBIMCXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
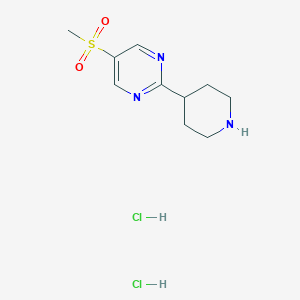

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
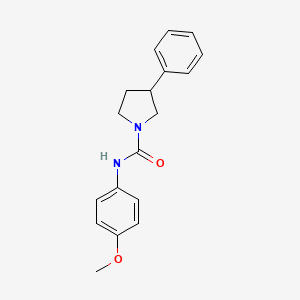
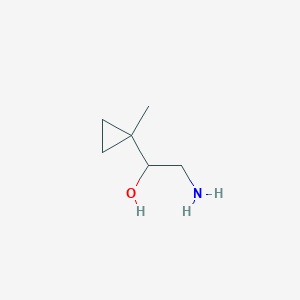
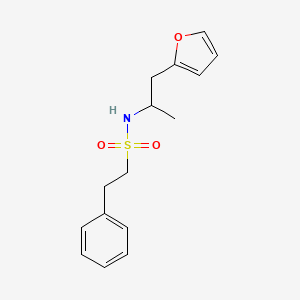
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
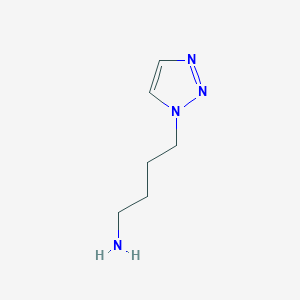
![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)
